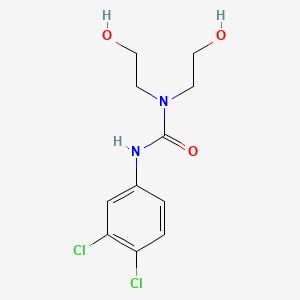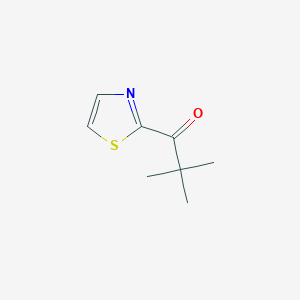![molecular formula C12H15N3O B3338298 1H-Spiro[[1,8]naphthyridine-4,4'-piperidin]-2(3H)-one CAS No. 883985-03-3](/img/structure/B3338298.png)
1H-Spiro[[1,8]naphthyridine-4,4'-piperidin]-2(3H)-one
Descripción general
Descripción
1H-Spiro[[1,8]naphthyridine-4,4’-piperidin]-2(3H)-one is a chemical compound with the molecular formula C12H15N3O . It has a molecular weight of 217.27 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H15N3O/c16-10-8-12(3-6-13-7-4-12)9-2-1-5-14-11(9)15-10/h1-2,5,13H,3-4,6-8H2,(H,14,15,16) . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a white to yellow solid . It has a molecular weight of 217.27 . It is typically stored at temperatures between 2-8°C .Aplicaciones Científicas De Investigación
Synthetic Strategies and Chemical Space
Spiropiperidines Synthesis : Spiropiperidines have gained popularity in drug discovery programs, exploring new areas of three-dimensional chemical space. The review by Griggs et al. (2018) focuses on methodologies used for constructing spiropiperidines, covering literature from the past decade. The synthesis strategies include forming the spiro-ring on a preformed piperidine ring and vice versa. While 3- and 4-spiropiperidines are primarily synthesized for drug discovery projects, 2-spiropiperidines are synthesized en route to natural products, indicating a diversity of synthetic approaches and potential applications in medicinal chemistry (Griggs, Tape, & Clarke, 2018).
1,8‐Naphthyridine Derivatives : These compounds exhibit a variety of biological activities, making them potent scaffolds in therapeutic and medicinal research. Madaan et al. (2015) compiled data on their antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic activities, among others. This breadth of activity underscores the versatility of the 1,8-naphthyridine scaffold in drug discovery (Madaan, Verma, Kumar, Singh, Jain, & Jaggi, 2015).
Biological Activities and Drug Discovery Applications
Neurological Disorders : 1,8-Naphthyridine derivatives have shown potential in treating neurological disorders such as Alzheimer's disease and depression. Their broad spectrum of activities, including anti-osteoporotic and antimalarial activities, positions them as promising candidates for future therapeutic applications (Gurjar & Pal, 2018).
Antioxidant Activities : Spirocyclic compounds, including spiropiperidines, have been identified as having significant antioxidant activities. This is crucial for drug development since oxidative stress is implicated in numerous diseases, including cancer, diabetes, and neurodegenerative diseases. The review by Acosta-Quiroga et al. (2021) highlights the synthesis and antioxidant activities found in spiro compounds, suggesting their potential in discovering drugs with antioxidant properties (Acosta-Quiroga, Rojas-Peña, Nerio, Gutiérrez, & Polo-Cuadrado, 2021).
Safety And Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Propiedades
IUPAC Name |
spiro[1,3-dihydro-1,8-naphthyridine-4,4'-piperidine]-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c16-10-8-12(3-6-13-7-4-12)9-2-1-5-14-11(9)15-10/h1-2,5,13H,3-4,6-8H2,(H,14,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHHSSAETACXDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CC(=O)NC3=C2C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501215475 | |
| Record name | Spiro[1,8-naphthyridine-4(1H),4′-piperidin]-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501215475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Spiro[[1,8]naphthyridine-4,4'-piperidin]-2(3H)-one | |
CAS RN |
883985-03-3 | |
| Record name | Spiro[1,8-naphthyridine-4(1H),4′-piperidin]-2(3H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=883985-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Spiro[1,8-naphthyridine-4(1H),4′-piperidin]-2(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501215475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


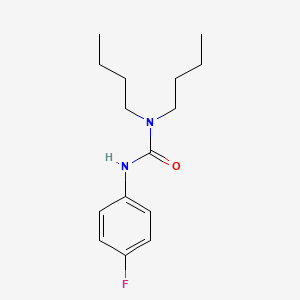
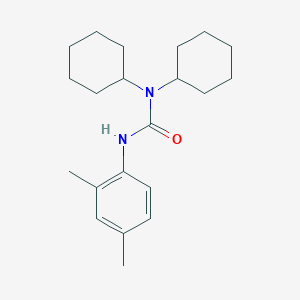
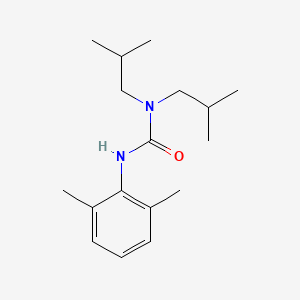


![5-Methyl-7-(pentafluoroethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B3338259.png)


